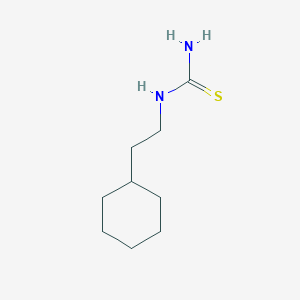

(2-Cyclohexyl-ethyl)-thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2S |

|---|---|

Molecular Weight |

186.32 g/mol |

IUPAC Name |

2-cyclohexylethylthiourea |

InChI |

InChI=1S/C9H18N2S/c10-9(12)11-7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H3,10,11,12) |

InChI Key |

NAMLNQPUXRHKHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CCNC(=S)N |

Origin of Product |

United States |

Iii. Structure Activity Relationship Sar and Structural Modification Studies of 2 Cyclohexyl Ethyl Thiourea Derivatives

Design Principles for Modulating Biological Activity in Thiourea (B124793) Scaffolds

The thiourea scaffold, characterized by the R1R2NC(=S)NR3R4 structure, is a versatile template in drug design due to its ability to form stable interactions with biological targets. biointerfaceresearch.com Several key design principles guide the modulation of biological activity in thiourea derivatives:

Lipophilicity : This physicochemical property is a critical determinant of a compound's ability to penetrate cell membranes and interact with lipophilic binding pockets in enzymes and receptors. Incorporating lipophilic groups, such as hydrocarbon substituents, aromatic rings, and benzyl (B1604629) moieties, often enhances the biological activity of thiourea derivatives. biointerfaceresearch.com

Hydrogen Bonding : The N-H protons and the sulfur atom of the thiourea group can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the binding affinity of thiourea derivatives to their biological targets. nih.gov

Electronic Effects : The electronic properties of substituents on the thiourea scaffold can significantly influence its biological activity. Electron-withdrawing groups, for instance, can enhance the inhibitory activity of some thiourea derivatives against certain enzymes. nih.gov Conversely, electron-donating groups may be favorable for other activities.

Steric Factors : The size and shape of substituents can dictate the compound's fit within the binding site of a biological target, influencing both potency and selectivity.

Bioisosteric Replacement : Replacing the thiourea moiety with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—is a common strategy to improve pharmacokinetic profiles or reduce toxicity. nih.gov For example, the thiourea group has been successfully replaced by cyanoguanidine, 2,2-diamino-1-nitroethene, and N-aminosulfonylamidine moieties in the development of H2-receptor antagonists. nih.gov

A variety of thiourea derivatives have been synthesized and evaluated for a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory effects. mdpi.com The design of these compounds often involves a multifaceted approach that considers the interplay of the aforementioned principles to achieve the desired therapeutic effect.

Impact of Cyclohexyl-ethyl Substituents on Biological Potency and Selectivity

The presence of a (2-Cyclohexyl-ethyl) group as a substituent in thiourea derivatives can significantly influence their biological profile. This substituent imparts a degree of lipophilicity and conformational flexibility that can be advantageous for interacting with specific biological targets.

Research on various N,N'-disubstituted thiourea derivatives has highlighted the importance of the nature of the substituents on their biological activity. For instance, in a study of thiourea derivatives as antiplatelet agents, the presence of a phenethyl group (structurally related to the cyclohexyl-ethyl group) resulted in better inhibitory activity compared to its benzyl or phenyl analogs. nih.gov This suggests that the length and nature of the alkyl chain attached to the aromatic or cycloalkane ring play a crucial role in determining potency. nih.gov

The cyclohexyl group itself, being a saturated ring, introduces a three-dimensional character to the molecule, which can be favorable for binding to specific protein pockets. However, in some cases, a planar, unsaturated system may be preferred. For example, in a series of antitubercular arylthiourea derivatives, a double bond system in the ring structure appeared to be more favorable for inhibitory activity than the saturated cyclohexyl group. researchgate.net

The following table summarizes the impact of the cyclohexyl-ethyl and related substituents on the biological activity of thiourea derivatives based on various studies.

| Substituent | Biological Activity | Key Findings | Reference |

| Cyclohexyl | Enzyme Inhibition | Showed moderate enzyme inhibitory activity. | researchgate.net |

| Phenethyl | Antiplatelet | Displayed better inhibitory activity compared to benzyl or phenyl analogs. | nih.gov |

| Cyclohexyl | Antitubercular | A double bond in the ring was more favorable than the saturated cyclohexyl group. | researchgate.net |

Systematic Variation of Substituents on the Thiourea Backbone

Systematic modification of the substituents on the thiourea backbone is a cornerstone of SAR studies, allowing for the fine-tuning of biological activity. These modifications can be broadly categorized into substitutions on the nitrogen atoms with aromatic/heteroaromatic rings, alterations of aliphatic chains, and the incorporation of more complex chemical entities.

The introduction of aromatic and heteroaromatic rings onto the thiourea scaffold is a widely employed strategy to enhance biological activity. These rings can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the amino acid residues of target proteins. biointerfaceresearch.com

Aromatic Substitutions : The nature and position of substituents on an aryl ring can dramatically alter the electronic and lipophilic properties of the thiourea derivative. For example, studies have shown that the presence of electron-withdrawing groups on a phenyl ring can enhance the inhibitory activity against certain enzymes. nih.gov The planar structure of the aryl ring can also facilitate DNA intercalation or binding to specific proteins. biointerfaceresearch.com

Heteroaromatic Substitutions : Incorporating heterocyclic rings, such as pyridine (B92270), thiazole (B1198619), or pyrazole (B372694), can enhance the specificity of interaction with target proteins. biointerfaceresearch.com The heteroatoms in these rings can act as additional hydrogen bond acceptors or donors, leading to stronger binding. biointerfaceresearch.commdpi.com For instance, thiourea derivatives containing pyridine or thiadiazine rings have demonstrated potent anticancer activity. biointerfaceresearch.com Similarly, thiazole-bearing thiourea derivatives have shown promise in the development of various therapeutic agents. mdpi.com

The table below provides examples of how aromatic and heteroaromatic substitutions affect the biological activity of thiourea derivatives.

| Substituent Type | Example Moiety | Effect on Biological Activity | Reference |

| Aromatic | Phenyl | The hydrophobic nature and capacity for π-π interactions can be linked to antitumor activity. | biointerfaceresearch.com |

| Aromatic | Substituted Phenyl | Electron-withdrawing groups can enhance inhibitory activity against certain enzymes. | nih.gov |

| Heteroaromatic | Pyridine, Thiadiazine | Enhanced specificity and potent anticancer activity. | biointerfaceresearch.com |

| Heteroaromatic | Thiazole | Promising potential for developing analgesic, anti-inflammatory, and antimicrobial drugs. | mdpi.com |

| Heteroaromatic | 1,2,4-Triazole | Compounds exhibited antifungal and larvicidal activity. | nih.gov |

Studies have shown a direct correlation between the length of an alkyl chain and the inhibitory activity of thiourea derivatives. For instance, in a series of antiplatelet agents, a phenethyl-substituted thiourea displayed better inhibitory activity compared to its benzyl or phenyl counterparts, suggesting that a longer alkyl chain can enhance activity. nih.gov However, this is not a universal rule, as the optimal chain length is often specific to the biological target.

In the context of antitubercular arylthiourea derivatives, the presence of an allyl or alkyl chain did not significantly alter the inhibitory property, indicating that for some targets, other structural features might be more dominant in determining activity. researchgate.net

To further explore the chemical space and enhance biological activity, more complex and diverse chemical moieties have been incorporated into the thiourea scaffold. These moieties can introduce novel binding interactions, alter the compound's physicochemical properties, or confer a dual-action mechanism.

While specific examples directly linking (2-Cyclohexyl-ethyl)-thiourea with all these complex moieties are not prevalent in the provided search results, the general strategy of incorporating such groups into thiourea derivatives is a recognized approach in medicinal chemistry. For example, the incorporation of heterocyclic moieties like thiazole and pyrazole has been shown to confer promising anticancer action. mdpi.com The synthesis of thiourea derivatives containing other complex ring systems like benzothiazole (B30560) has also been reported, with some compounds showing significant antimicrobial activity. nih.gov

The principle of molecular hybridization, which involves combining two or more pharmacophores to create a single molecule with improved affinity and efficacy, is relevant here. For instance, hybrid thiourea derivatives are being explored for their potential as multitarget anticancer agents. biointerfaceresearch.com

Conformational Analysis and Stereochemistry in SAR

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial arrangement of atoms that form stereoisomers (stereochemistry) are critical aspects of SAR studies. The biological activity of a chiral molecule can be highly dependent on its stereochemistry, as stereoisomers can exhibit different affinities for chiral biological targets like enzymes and receptors.

Conformational Analysis : Thiourea derivatives can exist in different conformations due to rotation around the C-N bonds, which have partial double bond character. researchgate.net Studies have shown that these compounds can exist as interconverting E,Z and Z,E conformers in solution, while often adopting a specific conformation, such as Z,Z, in the solid state. researchgate.net The preferred conformation can influence the molecule's ability to fit into a binding site. For example, some non-nucleoside reverse transcriptase inhibitors with a thiourea core adopt a "butterfly-like" conformation, which is thought to be important for their activity. nih.gov

Stereochemistry : The introduction of chiral centers into thiourea derivatives can lead to stereoisomers with distinct biological activities. For instance, the synthesis and evaluation of chiral thiourea derivatives as potential anticancer agents have demonstrated that the stereochemistry of amino acid residues incorporated into the structure can significantly affect their tumor growth inhibitory activity. nih.gov Similarly, the stereochemistry of the amine moiety in macrocyclic thioureas has been shown to be a key determinant of their chiroptical properties. acs.org

The following table highlights the importance of conformational analysis and stereochemistry in the SAR of thiourea derivatives.

| SAR Aspect | Key Findings | Reference |

| Conformational Analysis | Thiourea derivatives can exist as interconverting E,Z and Z,E conformers in solution. | researchgate.net |

| Conformational Analysis | Some thiourea-based inhibitors adopt a "butterfly-like" conformation important for activity. | nih.gov |

| Stereochemistry | The stereochemistry of amino acid residues in chiral thioureas affects anticancer activity. | nih.gov |

| Stereochemistry | The stereochemistry of the amine moiety in macrocyclic thioureas is crucial for their chiroptical properties. | acs.org |

Iv. Investigating the Biological Activities and Molecular Mechanisms of 2 Cyclohexyl Ethyl Thiourea Analogues Preclinical and in Vitro Focus

Antimicrobial Research Applications

Thiourea (B124793) analogues have demonstrated significant promise as antimicrobial agents, with research highlighting their efficacy against a range of pathogenic bacteria, fungi, and viruses. The core structure of thiourea allows for diverse chemical modifications, enabling the synthesis of derivatives with enhanced potency and target specificity.

The antibacterial action of thiourea derivatives is often linked to their ability to inhibit essential bacterial enzymes, particularly the type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for controlling DNA topology during replication and transcription, making them well-established targets for antibacterial agents. nih.govresearchgate.net

DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.gov The GyrA subunit manages DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the enzyme's function. nih.gov Thiourea-based compounds have been developed as potent inhibitors of the ATPase activity of both DNA gyrase and topoisomerase IV. acs.org For instance, certain benzothiazole (B30560) ethyl urea (B33335) compounds demonstrated potent in vitro inhibition of the ATPase activity of Escherichia coli DNA gyrase and topoisomerase IV, with IC₅₀ values ranging from 0.0033 to 0.046 µg/mL. acs.org

Research suggests that the mechanism of action for many thiourea-derived analogues involves the inhibition of these topoisomerases. nih.gov The C=S and NH groups within the thiourea structure can be protonated, allowing interaction with carboxyl and phosphate (B84403) groups on the bacterial cell surface. nih.gov Studies on novel thiourea derivatives have shown excellent inhibitory activity against E. coli DNA gyrase B. nih.gov Furthermore, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea were found to inhibit Staphylococcus aureus DNA gyrase more strongly than topoisomerase IV. nih.gov The development of hybrid molecules, combining a DNA gyrase B (GyrB) inhibitor with a known DNA gyrase A (GyrA) inhibitor like ciprofloxacin, represents a novel strategy to enhance antibacterial efficacy and potentially slow the development of resistance. u-szeged.hu

Table 1: Antibacterial Activity of Selected Thiourea Analogues

| Compound Class | Target Organism | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Benzothiazole Ethyl Urea Derivatives | Escherichia coli | DNA Gyrase, Topoisomerase IV | Potent ATPase inhibition (IC₅₀: 0.0033-0.046 µg/mL) | acs.org |

| Copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea | Staphylococcus aureus | DNA Gyrase, Topoisomerase IV | Showed stronger inhibition of DNA gyrase over topoisomerase IV | nih.gov |

| Thiourea derivatives with thiazole (B1198619), imidazole, and triazine moieties | Escherichia coli | DNA Gyrase B | Excellent inhibitory activity compared to novobiocin | nih.gov |

| GyrB inhibitor/ciprofloxacin hybrids | Escherichia coli | DNA Gyrase A and B | Dual inhibition leading to potent antibacterial effect | u-szeged.hu |

Analogues of (2-Cyclohexyl-ethyl)-thiourea have also been investigated for their antifungal properties. Nosocomial fungal infections, particularly those caused by drug-resistant strains like Candida auris, pose a significant public health threat, necessitating the development of new antifungal agents. nih.gov

Research into thiourea derivatives of 2-thiophenecarboxylic acid has revealed notable antifungal activity against C. auris. nih.gov The ortho-methylated derivative, in particular, demonstrated the highest efficacy, showing a significant inhibitory effect on the growth of C. auris biofilms and microbial adherence. nih.gov These compounds exhibited low cytotoxicity in hemocompatibility assays, suggesting a favorable profile for potential therapeutic use. nih.gov The structural modifications, especially the position of the methyl group on the aromatic ring, were found to greatly influence the antifungal and antioxidant actions of these molecules. nih.gov Other studies have synthesized series of thiourea derivatives of 1,3-thiazole, which were tested against various microorganisms, including the fungus Candida albicans. nih.gov

Table 2: Antifungal Activity of Selected Thiourea Analogues

| Compound Class | Target Organism | Mechanism/Observed Activity | Reference |

|---|---|---|---|

| Thiourea derivatives of 2-thiophenecarboxylic acid (e.g., ortho-methylated derivative SB2) | Candida auris | Inhibition of biofilm growth and microbial adherence; highest activity among tested derivatives. | nih.gov |

| Thiourea derivatives of 1,3-thiazole | Candida albicans | Screened for in vitro activity against a panel of microorganisms. | nih.gov |

The structural versatility of thiourea has led to the exploration of its derivatives as antiviral agents. Studies have evaluated these compounds against a broad range of DNA and RNA viruses. For example, a series of new thiourea derivatives of 1,3-thiazole were assessed for activity against pathogens including Human Immunodeficiency Virus type 1 (HIV-1) and Coxsackievirus B5. nih.gov Within this series, one specific compound demonstrated notable activity against both of these viruses. nih.gov

Further research into related sulfur-containing nucleoside analogues provides insight into potential antiviral mechanisms. 2-thiopyrimidine nucleoside analogues were synthesized and tested for their inhibitory effects on several herpesviruses. nih.gov These studies found that 2'-deoxy-2-thiouridine and its 5-halogenated derivatives were active against Herpes Simplex Virus (HSV). nih.gov The potency against HSV and Varicella-Zoster Virus (VZV) was often enhanced by substituting the halogen atom at the 5-position of the pyrimidine (B1678525) ring with an atom of a higher molecular weight. nih.gov Importantly, the cytotoxicity of these 2-thio-pyrimidine nucleoside analogues was found to be less than that of their corresponding 2-oxy-congeners. nih.gov

Antiparasitic and Antiprotozoal Efficacy Studies

Thiourea-based compounds have emerged as promising candidates in the search for new treatments for parasitic and protozoal diseases, which affect millions worldwide.

Leishmaniasis, a neglected tropical disease caused by Leishmania protozoan parasites, currently has limited therapeutic options. rsc.orgnih.gov Thiourea derivatives have been designed and synthesized to target this parasite, with several compounds demonstrating significant in vitro potency against the promastigote forms of L. major, L. tropica, and L. donovani at low submicromolar concentrations. rsc.orgnih.gov

Enzyme inhibition assays identified key parasite-specific targets for these compounds: dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). rsc.org These enzymes are critical for the parasite's folate metabolism. The anti-leishmanial effect of the active compounds was reversed by the addition of folic acid, confirming that they act via an antifolate mechanism. rsc.org In a separate study, two series of N,N'-disubstituted thiourea derivatives were evaluated against Leishmania amazonensis. nih.gov The introduction of a piperazine (B1678402) ring into the thiourea structure enhanced both potency and selectivity, leading to a compound (5i) with an IC₅₀ of 1.8 µM and a selectivity index of approximately 70. nih.gov

Table 3: Anti-leishmanial Activity of Selected Thiourea Analogues

| Compound Class/Name | Target Organism(s) | IC₅₀ Value | Identified Target/Mechanism | Reference |

|---|---|---|---|---|

| Thiourea derivatives (e.g., 4g, 20a, 20b) | L. major, L. tropica, L. donovani | Low submicromolar | Inhibition of dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) | rsc.orgnih.gov |

| Piperazine thiourea derivative (Compound 5i) | Leishmania amazonensis | 1.8 ± 0.5 µM | Not specified; identified as a promising candidate for further evaluation. | nih.gov |

Malaria, caused by Plasmodium parasites, remains a major global health challenge, with drug resistance complicating treatment efforts. Thiourea derivatives have shown potential as anti-malarial agents. Some have been shown to inhibit both the wild-type and resistant mutant forms of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a key enzyme in the parasite's life cycle. nih.gov

Another avenue of investigation involves targeting the parasite's heme detoxification pathway. A series of novel platinum(II) benzoylthiourea (B1224501) complexes were synthesized and found to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin, or malaria pigment). nih.gov Four of these complexes exhibited in vitro anti-malarial activity, with one being particularly active. nih.gov These active compounds were equally effective against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of P. falciparum, and they displayed selective activity against the malaria parasites with selectivity indices greater than 85. nih.gov

Antioxidant Activity and Reactive Species Scavenging Mechanisms

Thiourea derivatives are recognized for their significant antioxidant potential, primarily through their ability to scavenge reactive oxygen species (ROS) and other free radicals. researchgate.net This activity is crucial in mitigating oxidative stress, a key factor in the pathology of numerous diseases. researchgate.netfarmaciajournal.com The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays. farmaciajournal.comresearchgate.net

The primary mechanism by which thiourea derivatives exert their antioxidant effects is believed to be through hydrogen atom transfer (HAT). hueuni.edu.vn In this process, the thiourea molecule donates a hydrogen atom to a free radical, thereby neutralizing it. hueuni.edu.vn Quantum chemical calculations have supported the HAT mechanism as the preferred pathway over single electron transfer (SET). hueuni.edu.vn Studies have shown that thiourea derivatives can effectively scavenge superoxide (B77818) radical anions (O2•−) and hydroxyl radicals (OH•). hueuni.edu.vn

The structure of the thiourea analogue significantly influences its antioxidant activity. For instance, research comparing 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) demonstrated that DPTU has a considerably stronger free radical scavenging ability. researchgate.nethueuni.edu.vn This highlights the role of the substituent groups attached to the thiourea core in modulating its antioxidant potency.

Table 1: Antioxidant Activity of Selected Thiourea Analogues

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM | researchgate.nethueuni.edu.vn |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS•+ | 0.044 ± 0.001 mM | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM | researchgate.nethueuni.edu.vn |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS•+ | 2.400 ± 0.021 mM | researchgate.nethueuni.edu.vn |

| 1-(2-chlorobenzoyl)-3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)thiourea (Cl2AAP) | DPPH | 60 µg/ml | researchgate.net |

| 1-(2-chlorobenzoyl)-3-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)thiourea (Cl2AAP) | ABTS | 75 µg/ml | researchgate.net |

| 1-(2-chlorobenzoyl)-3-(pyridine-2-yl)thiourea (Cl2AP) | DPPH | 45 µg/ml | researchgate.net |

| 1-(2-chlorobenzoyl)-3-(pyridine-2-yl)thiourea (Cl2AP) | ABTS | >100 µg/ml | researchgate.net |

Anti-inflammatory Pathways and Immunomodulatory Effects

Analogues of this compound have demonstrated notable anti-inflammatory and immunomodulatory properties. Inflammation is a physiological defense mechanism that can become pathogenic in chronic diseases. nih.gov The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Activation of macrophages and neutrophils during inflammation leads to the production of mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin 6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Research has shown that certain thiourea derivatives can suppress the production of these inflammatory mediators. nih.gov For example, some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins. researchgate.netnih.gov

The immunomodulatory effects of related compounds can also involve influencing the balance of T-helper cell (Th1/Th2) responses. mdpi.com Some natural compounds have been shown to inhibit pro-inflammatory Th1 cytokines (e.g., IL-2, IFN-γ) while upregulating anti-inflammatory Th2 cytokines (e.g., IL-4, IL-10). mdpi.com Furthermore, the cyclohexyl moiety itself is present in some compounds synthesized and investigated for their anti-inflammatory activity. researchgate.net

Enzyme Inhibition Studies (e.g., Urease, Acetylcholinesterase, Butyrylcholinesterase)

The investigation of thiourea analogues has extended to their ability to inhibit various enzymes, which is a common strategy in drug discovery.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: AChE inhibitors are crucial in the management of neurological conditions like Alzheimer's disease. A series of 1-aroyl-3-[2-(1-benzyl-4-piperidinyl)ethyl]thiourea derivatives were synthesized and evaluated for their antiacetylcholinesterase activity. nih.gov Several of these thiourea derivatives displayed potent inhibitory activity, with some showing efficacy in the sub-micromolar range. nih.gov The study found that the conformation of the aroylthiourea moiety, stabilized by hydrogen bonding, was important for this activity. nih.gov One particular compound from this series demonstrated significant antiamnestic activity in in vivo models, suggesting its potential as an antidementia agent. nih.gov

Urease Inhibition: While specific studies on this compound are not detailed in the provided results, the broader class of thiourea derivatives is known for its potent urease inhibitory activity. This is significant for both agricultural and medicinal applications, as urease is a key enzyme in nitrogen metabolism in plants and a virulence factor for some pathogenic bacteria.

Table 2: Acetylcholinesterase Inhibitory Activity of a Thiourea Analogue

| Compound | Activity | Significance | Reference |

|---|---|---|---|

| 1-(3,4-(methylenedioxy)benzoyl)-3-(2-(1-benzyl-4-piperidinyl)ethyl)thiourea | Potent antiacetylcholinesterase activity | Showed maximal antiamnestic activity at 0.03 mg/kg in vivo with a therapeutic ratio >1000. | nih.gov |

Potential in Agrochemical Discovery (e.g., Insecticidal, Herbicidal, Fungicidal Mechanisms)

Thiourea and its derivatives are significant in the field of agrochemical discovery due to their broad spectrum of biological activities. nih.gov The thiourea structure, with its sulfur atom and two amino groups, forms a biologically active moiety that is effective against various agricultural pests and pathogens. nih.gov

Fungicidal Activity: Thiourea derivatives can protect crops by inhibiting the growth and reproduction of pathogenic fungi. nih.gov

Insecticidal Activity: These compounds have been investigated for their effectiveness in controlling insect pests.

Herbicidal Activity: Certain thiourea derivatives have shown potential as herbicides, which are used to control unwanted plant growth.

Plant Growth Regulation: Beyond pest and disease control, some derivatives also exhibit plant growth regulatory properties. nih.gov

The mechanism of action in these applications is often linked to the inhibition of essential enzymes or disruption of key metabolic processes in the target organisms. The continuous development and study of thiourea derivatives aim to identify novel, effective, and environmentally safer agrochemicals. nih.gov

V. Computational and Theoretical Investigations of 2 Cyclohexyl Ethyl Thiourea Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide range of associated properties. youtube.comnih.gov For (2-Cyclohexyl-ethyl)-thiourea, DFT calculations can elucidate its intrinsic chemical nature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. nih.govaimspress.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's stability. aimspress.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov For thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, while the LUMO can be distributed across the molecule, depending on the substituents.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

| Global Reactivity Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | Measures the electrophilic character of a molecule. |

This table presents the key global reactivity descriptors derived from HOMO and LUMO energies, which are instrumental in characterizing the chemical behavior of this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. walisongo.ac.idlibretexts.org They illustrate the electrostatic potential on the surface of a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is calculated by bringing a positive point charge (a proton) close to the molecule and calculating the energy of interaction.

The MEP map is color-coded to represent different potential values. researchgate.net Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen, nitrogen, and sulfur. nih.gov In this compound, the sulfur and nitrogen atoms of the thiourea moiety would be expected to exhibit negative electrostatic potential.

Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack. researchgate.net These are usually located around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H protons). The hydrogen atoms on the cyclohexyl ring and the ethyl chain would also exhibit some degree of positive potential. Regions with intermediate potential are colored in green, yellow, and orange. walisongo.ac.id

By analyzing the MEP map of this compound, one can predict how it might interact with other molecules, including biological targets. The regions of negative potential can act as hydrogen bond acceptors, while the positive regions can act as hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.comresearchgate.net QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing the structure of existing ones. researchgate.net

To develop a QSAR model for a series of thiourea derivatives including this compound, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, HOMO-LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. The resulting QSAR equation can be used to predict the activity of new, untested compounds. nih.gov For instance, a QSAR study on thiourea derivatives might reveal that increasing the hydrophobicity of a particular substituent, like the cyclohexyl group, could enhance the biological activity up to a certain point. These models provide valuable guidance for the rational design of more potent analogs of this compound. semanticscholar.org

Focused Review of this compound: Computational and Theoretical Investigations

The field of computational chemistry frequently employs powerful tools to predict the biological activity and behavior of novel compounds. Methodologies such as QSAR analysis, molecular dynamics simulations, and quantum mechanics-based mechanistic studies are routinely applied to various chemical series, including thiourea derivatives. These studies are instrumental in modern drug discovery and materials science, offering insights that guide experimental work.

However, the scientific community has not yet published research focusing on the unique computational or theoretical properties of this compound. While numerous studies exist for the broader class of thiourea derivatives, and even for compounds containing cyclohexyl moieties, the specific combination present in this compound remains unexplored in the available literature.

This lack of specific data prevents a detailed discussion on the following topics as they pertain directly to this compound:

Vi. Supramolecular Chemistry and Host Guest Interactions of 2 Cyclohexyl Ethyl Thiourea Derivatives

Anion Recognition and Binding Properties

The ability of thiourea (B124793) derivatives to form stable complexes with anions is a cornerstone of their application in supramolecular chemistry. This interaction is highly dependent on the design of the receptor and the nature of the hydrogen bonds formed.

The rational design of thiourea-based receptors is crucial for achieving high binding affinity and selectivity for specific anions. rsc.org A key strategy involves attaching aromatic substituents or electron-withdrawing groups to the thiourea core. nih.govresearchgate.net These modifications enhance the acidity of the thiourea's N-H protons, making them more effective hydrogen-bond donors and thus strengthening the interaction with anions. frontiersin.org

For instance, incorporating a 4-nitrophenyl group, a strong electron-withdrawing unit, into a thiourea receptor significantly improves its affinity for anions compared to its urea (B33335) counterpart. frontiersin.org The design principle centers on creating a molecule with well-defined binding sites for a target anion, often complemented by chromophoric units that can signal the binding event. frontiersin.org The structure of receptors can range from simple dipodal molecules to more complex tripodal or macrocyclic frameworks, which can create pre-organized cavities for anions, leading to enhanced binding strength and selectivity. nih.gov

Hydrogen bonding is the primary driving force for anion recognition by neutral thiourea receptors. nih.govcolab.ws The two N-H groups of the thiourea moiety can form one or more hydrogen bonds with an anionic guest. The strength and geometry of these bonds dictate the stability of the resulting complex. In the solid state, N,N'-disubstituted thioureas often form hydrogen-bonded dimers through intermolecular N-H···S interactions. psu.edunih.gov

The interaction between the receptor and anion typically results in a 1:1 complex, held together by these hydrogen bonds. frontiersin.org The binding affinity generally follows trends related to the anion's basicity and charge density. For example, studies on various thiourea receptors consistently show a higher affinity for more basic and charge-dense anions like fluoride (B91410) and acetate (B1210297) over less basic ones like nitrate (B79036) or perchlorate. nih.govfrontiersin.org

Table 1: Representative Anion Binding Affinities for a Thiourea-Based Receptor This table illustrates the typical binding constants observed for a nitrophenyl-functionalized thiourea receptor with various anions in a DMSO solvent, demonstrating the selectivity for basic anions.

| Anion (as Tetrabutylammonium Salt) | Binding Constant (K [M⁻¹]) |

| F⁻ | 25,100 |

| CH₃COO⁻ | 11,200 |

| H₂PO₄⁻ | 8,900 |

| Cl⁻ | 310 |

| Br⁻ | 100 |

| I⁻ | < 10 |

| NO₃⁻ | < 10 |

| HSO₄⁻ | 200 |

| ClO₄⁻ | < 10 |

The integration of chromophore or fluorophore units into the structure of thiourea receptors enables their use as chemo-sensors for anions. nih.govnih.gov The binding of an anion to the receptor can induce a change in the electronic properties of the signaling unit, leading to a detectable optical response, such as a change in color or fluorescence. nih.gov

A common strategy involves using a nitrophenyl group as a chromophore. frontiersin.org The binding of a highly basic anion, such as fluoride, can cause deprotonation of the acidic N-H protons of the thiourea. This process results in an intramolecular charge transfer (ICT), which produces a distinct color change, allowing for the "naked-eye" detection of the anion. nih.govnih.govfrontiersin.org Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are used to quantify these changes and study the binding process in detail. nih.gov

Formation of Supramolecular Assemblies and Crystal Engineering

Crystal engineering utilizes the principles of molecular self-assembly and intermolecular interactions to design novel solid-state materials with desired structures and properties. uiowa.edursc.org N,N'-disubstituted thioureas are valuable building blocks in this field due to their predictable and robust hydrogen-bonding capabilities. psu.edursc.org

Unlike ureas, which typically form one-dimensional hydrogen-bonded chains, thiourea derivatives show a strong tendency to form centrosymmetric dimers via a pair of N-H···S hydrogen bonds. psu.eduresearchgate.net This dimer motif is a reliable supramolecular synthon. However, the conformational flexibility of thioureas means that other assembly patterns can also emerge. psu.edu The specific packing arrangement in the crystal lattice can be influenced by factors such as the steric bulk of the substituents on the nitrogen atoms. For example, crystal structures of derivatives like di-cyclohexyl-thiourea show the formation of these characteristic hydrogen-bonded dimers. psu.edu These primary assemblies can then be linked into larger layered networks through weaker secondary interactions. psu.edu

Intermolecular Interactions and Self-Assembly Phenomena (e.g., Halogen Bonding)

The self-assembly of (2-Cyclohexyl-ethyl)-thiourea derivatives in the crystalline state is governed by a hierarchy of intermolecular interactions. While the strong N-H···S hydrogen bond is often dominant in forming primary dimers, other weaker interactions play a crucial role in organizing these dimers into three-dimensional structures. nih.govmersin.edu.tr

These secondary interactions can include π-π stacking (if aromatic rings are present), C-H···π interactions, and other van der Waals forces. nih.gov Hirshfeld surface analysis is a computational tool used to visualize and quantify these diverse intermolecular contacts within a crystal, providing insight into the packing arrangement. mersin.edu.tr

Furthermore, the thiourea scaffold can be incorporated into more complex systems designed to utilize other noncovalent interactions. A sophisticated strategy in crystal engineering involves the use of halogen bonding in conjunction with hydrogen bonding. For instance, ternary co-crystals have been constructed using the orthogonal interactions of hydrogen bonds between crown ethers and thioureas, and halogen bonds between the thioureas and perfluorohalocarbons, demonstrating the versatility of the thiourea group in directing complex self-assembly. researchgate.net

Viii. Coordination Chemistry of 2 Cyclohexyl Ethyl Thiourea As Ligands

Applications in Materials Science

While general information on the coordination chemistry of the broader class of thiourea (B124793) derivatives is available, the strict constraint to focus solely on "(2-Cyclohexyl-ethyl)-thiourea" means that no relevant data, research findings, or data tables could be generated. Similarly, a table of mentioned compound names cannot be provided as no specific complexes of "this compound" were identified in the literature search.

Ix. Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyclohexyl Ethyl Thiourea Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of (2-Cyclohexyl-ethyl)-thiourea and for probing its conformational dynamics in solution. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the proton signals allow for the precise assignment of each hydrogen atom within the cyclohexyl and ethyl moieties, as well as the protons attached to the nitrogen atoms of the thiourea (B124793) group. For instance, the protons of the cyclohexyl ring typically appear as a complex multiplet in the upfield region of the spectrum, while the methylene (B1212753) protons of the ethyl linker exhibit distinct signals corresponding to their proximity to the cyclohexyl and thiourea groups. The NH and NH₂ protons of the thiourea functional group often present as broad singlets, and their chemical shifts can be sensitive to solvent and concentration. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of the thiocarbonyl carbon (C=S) is particularly characteristic, appearing significantly downfield. The carbons of the cyclohexyl ring and the ethyl chain can also be assigned based on their chemical shifts and by using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to determine the number of attached protons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the through-space proximity of protons, offering valuable insights into the preferred conformation of the molecule in solution. researchgate.net The flexible nature of the cyclohexyl and ethyl groups suggests that this compound can adopt multiple conformations, and NMR studies can help elucidate the predominant conformers and the dynamics of their interconversion.

Table 1: Representative NMR Data for Thiourea Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity (Typical) | Assignment |

| ¹H | 0.8 - 2.0 | Multiplet | Cyclohexyl protons |

| ¹H | 1.4 - 1.6 | Multiplet | -CH₂- (adjacent to cyclohexyl) |

| ¹H | 3.4 - 3.7 | Multiplet | -CH₂- (adjacent to thiourea) |

| ¹H | 6.0 - 8.0 | Broad Singlet | NH, NH₂ |

| ¹³C | 25 - 35 | - | Cyclohexyl carbons |

| ¹³C | ~38 | - | -CH₂- (adjacent to cyclohexyl) |

| ¹³C | ~45 | - | -CH₂- (adjacent to thiourea) |

| ¹³C | ~180 | - | C=S (Thiocarbonyl) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify the functional groups present in this compound and to study its electronic properties.

IR spectroscopy is particularly effective for confirming the presence of the key functional groups within the molecule. wiley.com The spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The N-H stretching vibrations of the thiourea group typically appear as one or two bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and ethyl groups are observed just below 3000 cm⁻¹. The C=S stretching vibration, a hallmark of the thiourea moiety, usually gives rise to a band in the fingerprint region, often between 600 and 800 cm⁻¹. researchgate.net Other important vibrations include the C-N stretching and N-H bending modes.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Thiourea and its derivatives typically exhibit absorption maxima in the ultraviolet region. spectrabase.com The principal electronic transitions are often associated with the n → π* and π → π* transitions of the thiocarbonyl (C=S) chromophore. The position and intensity of these absorption bands can be influenced by the solvent polarity and the substituents attached to the thiourea core. For this compound, the cyclohexylethyl substituent, being an alkyl group, is not expected to significantly conjugate with the thiourea chromophore, and thus its UV-Vis spectrum will likely resemble that of other N-alkyl-thioureas.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3400 | Medium-Strong | N-H Stretch | Thiourea (NH, NH₂) |

| 2850 - 2960 | Strong | C-H Stretch | Cyclohexyl, Ethyl |

| ~1620 | Medium | N-H Bend | Thiourea (NH₂) |

| ~1500 | Medium | C-N Stretch | Thiourea |

| 600 - 800 | Medium | C=S Stretch | Thiocarbonyl |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be generated.

This technique would unequivocally confirm the connectivity of the atoms and provide insights into the preferred conformation of the cyclohexyl ring (e.g., chair conformation) and the relative orientation of the cyclohexylethyl substituent with respect to the thiourea group. Furthermore, X-ray crystallography reveals the supramolecular assembly of the molecules in the crystal lattice. Hydrogen bonding is a dominant intermolecular force in thiourea derivatives, and the analysis of the crystal structure of this compound would likely show extensive hydrogen bonding networks involving the N-H and C=S groups of adjacent molecules. These interactions play a crucial role in determining the packing of the molecules in the solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. rsc.org In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected, confirming the molecular weight of the compound. For this compound (C₉H₁₈N₂S), the expected monoisotopic mass is approximately 202.12 Da.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions is often characteristic of the molecule's structure. For this compound, common fragmentation pathways could include cleavage of the bond between the cyclohexyl ring and the ethyl group, loss of the thiourea moiety, and various rearrangements. The analysis of these fragment ions can help to confirm the presence of the cyclohexyl and ethyl groups and their connectivity to the thiourea core. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments.

Table 3: Predicted Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure | Description |

| 202 | [C₉H₁₈N₂S]⁺ | Molecular Ion |

| 120 | [C₂H₆N₂S]⁺ | Loss of cyclohexyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 77 | [CH₅N₂S]⁺ | Thiourea radical cation |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development in Research

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized this compound and for the development of analytical methods for its quantification in research settings. sielc.comgoogle.com HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). chromforum.orgnih.gov The retention time of the compound, the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions. By injecting a sample of this compound into the HPLC system and monitoring the eluent with a suitable detector (e.g., a UV detector set at a wavelength where the compound absorbs), a chromatogram is obtained. A pure sample will ideally show a single, sharp peak. The presence of other peaks would indicate impurities.

The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC methods can be developed and validated to accurately determine the concentration of this compound in various matrices for research purposes. researchgate.net Factors such as the mobile phase composition, flow rate, and column temperature can be optimized to achieve good separation and peak shape.

Table 4: Typical HPLC Parameters for the Analysis of Thiourea Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~240 nm |

| Injection Volume | 5 - 20 µL |

X. Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Thiourea (B124793) Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical and materials science. nih.gov For thiourea derivatives, these computational approaches offer a powerful strategy to accelerate discovery and optimization.

Future research could leverage AI and ML to:

Predict Biological Activity: By training algorithms on large datasets of known thiourea derivatives and their biological activities, ML models can predict the potential efficacy of novel compounds like (2-Cyclohexyl-ethyl)-thiourea against various targets. For example, Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can effectively predict how structural modifications impact biological function. nih.gov

Optimize Synthesis: AI can analyze vast arrays of reaction parameters to predict optimal conditions for synthesizing thiourea derivatives, leading to higher yields and purity while minimizing waste. nih.gov This could be particularly useful for developing efficient synthetic routes for asymmetrically substituted thioureas.

Discover Novel Candidates: Generative models can design new thiourea structures with desired properties, moving beyond incremental modifications of existing scaffolds. This in silico design process can identify promising candidates for synthesis and testing, saving significant time and resources. nih.gov A study on thiazole (B1198619) derivatives demonstrated the utility of ML in building a QSAR model to discover potential anticancer leads. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

The thiourea scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govresearchgate.net While their anticancer and antimicrobial properties are well-studied, future research can venture into new therapeutic landscapes. biointerfaceresearch.commdpi.com

For this compound, promising avenues include:

Neurodegenerative Diseases: The thiourea moiety is found in compounds developed for Parkinson's disease. nih.gov Future studies could explore the potential of cyclohexyl-containing thioureas to modulate targets relevant to Alzheimer's disease, such as cholinesterases or β-amyloid aggregation. nih.govresearchgate.net

Anti-inflammatory Agents: Certain thiourea derivatives have shown potential in modulating inflammatory pathways. mdpi.com Investigations could focus on whether this compound can inhibit key inflammatory mediators like TNF-α or specific enzymes in the inflammatory cascade. mdpi.com

Metabolic Disorders: Given the structural similarity to urea (B33335), thiourea derivatives could be explored as inhibitors of enzymes involved in metabolic pathways, such as urease, which is implicated in infections by pathogens like Sporosarcina pasteurii and Proteus mirabilis. nih.gov

Prostate Cancer Targeting: Recent studies have focused on developing glutamate-thiourea derivatives as high-affinity ligands for Prostate-Specific Membrane Antigen (PSMA), a biomarker for prostate cancer. nih.gov This approach, which involves substituting the urea oxygen with sulfur, has yielded promising candidates for radio-imaging agents. nih.gov

| Thiourea Derivative Type | Potential Novel Target/Area | Rationale/Example Finding |

| Glutamate-thiourea conjugates | Prostate-Specific Membrane Antigen (PSMA) | Bioisosteric replacement of urea with thiourea predicted to create high-affinity ligands for PSMA imaging. nih.gov |

| Amiridine-thiourea hybrids | Butyrylcholinesterase (BChE) / β-amyloid | Compounds designed as multi-target agents for Alzheimer's disease showed effective BChE inhibition and anti-aggregation activity. researchgate.net |

| Thiazolyl thioureas | Bacterial Urease | Found to be low micromolar inhibitors of S. pasteurii urease, a virulence factor in urinary tract infections. nih.gov |

| N-Aryl-N'-heterocyclic thioureas | K-Ras | Docking studies suggest strong binding affinity to the hydrophobic pocket of K-Ras, a key oncogene. biointerfaceresearch.com |

Sustainable and Green Synthesis Approaches for Thiourea Derivatives

Traditional methods for synthesizing thioureas often involve toxic reagents like thiophosgene (B130339) or harsh reaction conditions. researchgate.net The principles of green chemistry are driving a shift towards more environmentally benign and efficient synthetic protocols.

Future efforts for synthesizing compounds like this compound should focus on:

Aqueous Media Synthesis: Performing reactions in water instead of volatile organic solvents significantly reduces environmental impact. Efficient methods for synthesizing substituted thioureas from amines and carbon disulfide in water have been developed. organic-chemistry.org

Catalyst-Free and Energy-Efficient Methods: The use of solar energy to drive the synthesis of thioureas in water presents a highly sustainable approach, eliminating the need for external heating and catalysts. researchgate.net

Use of Deep Eutectic Solvents (DES): DES are biodegradable, have low toxicity, and can act as both the solvent and catalyst. They have been used for the efficient synthesis of thioureas and can often be recovered and reused for multiple cycles. researchgate.net

Ultrasound and Microwave-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. acs.orgacs.org

| Green Synthesis Method | Key Reagents/Conditions | Advantages | Reference |

| Aqueous Synthesis | Primary amines, Carbon disulfide, Water | Avoids toxic reagents and volatile organic solvents. | organic-chemistry.org |

| Solar Energy Synthesis | Primary amines, Carbon disulfide, Water, Sunlight | Energy-saving, environmentally benign, catalyst-free. | researchgate.net |

| Deep Eutectic Solvent (DES) | Amines, Thiourea, Choline chloride/SnCl2 | Green catalyst and medium, high efficiency, reusable. | researchgate.net |

| Ultrasound Irradiation | 2-Aminothiophenols, Aldehydes, Thiourea (catalyst), Water | Rapid, high yields, suitable for gram-scale synthesis. | acs.org |

Development of Advanced Functional Materials Based on Thiourea Architectures

The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions makes it an excellent building block for advanced functional materials. researchgate.netnih.gov

Future research on this compound could explore its use in:

Sensors: Thiourea derivatives have been successfully employed as fluorescent sensors for detecting heavy metal ions, such as mercury (Hg²⁺), in aqueous solutions. nih.gov The cyclohexyl group could modulate the sensor's selectivity and sensitivity.

Organocatalysts: Chiral thiourea derivatives are highly effective organocatalysts, capable of activating substrates through dual hydrogen bonding. rsc.org They have been used in a variety of asymmetric reactions to produce complex molecules with high enantioselectivity. rsc.org

Metal-Organic Frameworks (MOFs): The chelating ability of thiourea can be used to incorporate the moiety into MOFs. These nanohybrid materials have applications in catalysis, for instance, in the green synthesis of other valuable organic compounds. nih.gov

Polymer Science: Thiourea derivatives can act as reducing agents in redox initiator systems for polymer synthesis, such as those used in dental materials. mdpi.com The specific structure of the thiourea derivative influences properties like the bond dissociation energy, which is critical for initiating polymerization. mdpi.com

Mechanistic Elucidation of Unexplored Biological and Catalytic Phenomena

A deeper understanding of reaction mechanisms is crucial for designing more efficient catalysts and more potent drugs. While the general reactivity of thioureas is known, many specific interactions and catalytic cycles remain to be fully elucidated.

Key areas for future mechanistic studies include:

Bifunctional Catalysis: Thiourea can act as both a hydrogen bond donor and a Brønsted base. acs.org Detailed computational and experimental studies, such as those using Density Functional Theory (DFT), can clarify its precise role in complex, one-pot reactions, revealing how it facilitates multiple steps like imine formation and subsequent cyclization. acs.orgresearchgate.net

Enzyme Inhibition Kinetics: For thiourea derivatives showing promise as enzyme inhibitors, detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate key parameters like the inhibition constant (Ki). nih.gov This information is vital for structure-based drug design.

Ligand-Receptor Interactions: Molecular docking and simulation studies can reveal the specific binding modes of thiourea derivatives within the active sites of target proteins. biointerfaceresearch.comarabjchem.org These studies can explain observed structure-activity relationships, such as why a thiourea analog might be more potent than its urea counterpart, by identifying key hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com

Q & A

Q. What are the optimal synthetic routes for preparing (2-Cyclohexyl-ethyl)-thiourea?

The synthesis typically involves reacting 2-cyclohexylethylamine with thiocarbonyl reagents (e.g., thiophosgene or thiourea derivatives). A common method involves nucleophilic substitution, where the amine reacts with a thiocarbonyl compound under controlled conditions (e.g., reflux in ethanol). For example, analogous thiourea derivatives like cyclohexylmethyl-thiourea are synthesized via similar pathways, emphasizing the importance of steric hindrance from cyclohexyl groups in reaction optimization .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Key characterization methods include:

- Infrared (IR) spectroscopy : Identify ν(C=S) stretching at ~1190–1250 cm⁻¹ and ν(N-H) at ~3100–3200 cm⁻¹ .

- Elemental analysis : Confirm molecular composition (e.g., C, H, N, S percentages) to validate purity .

- NMR spectroscopy : Use ¹H/¹³C NMR to resolve cyclohexyl and ethyl substituents, with thiourea protons appearing as broad singlet(s) near δ 8–10 ppm .

Q. What biological assays are suitable for initial screening of this compound’s activity?

Preliminary evaluations often focus on cytotoxicity and apoptosis induction. For example, mitochondrial membrane potential (ΔψM) assays using fluorescent probes (e.g., JC-1) can assess apoptosis via cytochrome c release. Thiourea derivatives with cyclohexyl groups have shown activity in intrinsic apoptosis pathways, making these assays methodologically relevant .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

SAR studies should compare substituent effects on biological activity. For instance:

- Cyclohexyl vs. phenyl groups : Cyclohexyl introduces steric bulk, potentially enhancing target selectivity but reducing solubility .

- Ethyl chain length : Longer alkyl chains may improve membrane permeability but increase metabolic instability. Data from analogous compounds (e.g., 1-ethyl-3-phenylthiourea) suggest that electron-withdrawing groups on aromatic rings enhance apoptosis-inducing activity .

Q. How to resolve contradictions in thermodynamic stability data during decomposition studies?

Apply kinetic models like the Johnson-Mehl-Avrami equation to analyze decomposition pathways. For thiourea oxides, decomposition follows , with activation energies () calculated via thermogravimetry (TG) and differential scanning calorimetry (DSC). Conflicting data may arise from impurities or varying heating rates; replicate experiments under inert atmospheres to isolate decomposition mechanisms .

Q. What experimental designs mitigate variability in biological activity data across studies?

Standardize assays by:

- Using isogenic cell lines to reduce genetic variability.

- Including positive controls (e.g., staurosporine for apoptosis).

- Validating results with orthogonal methods (e.g., Western blotting for Bcl-2/Bax ratios alongside ΔψM assays) . For example, thiourea derivatives’ anti-cancer efficacy discrepancies may stem from differences in cell line sensitivity or assay endpoints .

Q. How to assess the environmental and toxicological risks of this compound in lab settings?

Follow protocols from ethylene thiourea hazard assessments, including:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.